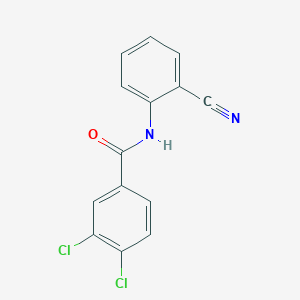
3,4-dichloro-N-(2-cyanophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-(2-cyanophenyl)benzamide, also known as DCB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3,4-dichloro-N-(2-cyanophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are important mechanisms for the treatment of cancer.
Biochemical and Physiological Effects
3,4-dichloro-N-(2-cyanophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. 3,4-dichloro-N-(2-cyanophenyl)benzamide has also been shown to have anti-inflammatory properties, which could have potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
3,4-dichloro-N-(2-cyanophenyl)benzamide has several advantages as a reagent in organic synthesis. It is easy to handle, has a high yield, and is relatively inexpensive. However, 3,4-dichloro-N-(2-cyanophenyl)benzamide is also toxic and should be handled with care. It can also be difficult to purify, which can lead to impurities in the final product.
将来の方向性
There are several potential future directions for the study of 3,4-dichloro-N-(2-cyanophenyl)benzamide. One area of research could focus on the development of new synthetic methods for 3,4-dichloro-N-(2-cyanophenyl)benzamide that are more efficient and cost-effective. Another area of research could focus on the use of 3,4-dichloro-N-(2-cyanophenyl)benzamide in the treatment of other diseases, such as inflammatory diseases or metabolic disorders. Additionally, the mechanism of action of 3,4-dichloro-N-(2-cyanophenyl)benzamide could be further elucidated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 3,4-dichloro-N-(2-cyanophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis and has been investigated for its potential use in the treatment of cancer and other diseases. 3,4-dichloro-N-(2-cyanophenyl)benzamide has several advantages as a reagent, but also has limitations and should be handled with care. There are several potential future directions for the study of 3,4-dichloro-N-(2-cyanophenyl)benzamide, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
合成法
The synthesis of 3,4-dichloro-N-(2-cyanophenyl)benzamide involves the reaction of 2-cyanobenzoic acid with thionyl chloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization to obtain pure 3,4-dichloro-N-(2-cyanophenyl)benzamide. The yield of 3,4-dichloro-N-(2-cyanophenyl)benzamide is typically high, making it an efficient and cost-effective reagent for organic synthesis.
科学的研究の応用
3,4-dichloro-N-(2-cyanophenyl)benzamide has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 3,4-dichloro-N-(2-cyanophenyl)benzamide has also been investigated for its potential use in the treatment of cancer and other diseases.
特性
IUPAC Name |
3,4-dichloro-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-6-5-9(7-12(11)16)14(19)18-13-4-2-1-3-10(13)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMCDKNGPJXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)

![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)
